

Natural sources and isolation of ketohexoses

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Compound of Interest

Compound Name: 1,1,1,1-Kestohexaose

Cat. No.: B2502633

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D-Fructose

D-Fructose is the most abundant and well-known ketohexose, found widely in nature. It is a monosaccharide that is significantly sweeter than glucose and is a major component of sucrose.

Natural Sources

Fructose is naturally present in a variety of sources, most notably in fruits, honey, and root vegetables.^{[1][2]} Commercially, it is primarily produced from the enzymatic isomerization of glucose derived from corn starch.^[3]

Data Presentation: Fructose Content in Natural Sources

Natural Source	Fructose Concentration (% w/w)	Citation(s)
Honey (general)	33 - 43%	[2]
Honey (specific sample)	40%	[4]
Agave Nectar	Can be high in fructose	[5]
Apples	Varies by cultivar	[1]
Pears	Varies by cultivar	[1]
Grapes	High concentration	[6]
Dried Figs	High concentration	[7]
Dates	High concentration	[8]

Isolation from Natural Sources

While industrial production relies on starch hydrolysis and isomerization, fructose can be isolated from natural syrups for specific applications. Chromatographic separation is a common method for purifying fructose from mixtures containing other sugars like glucose.

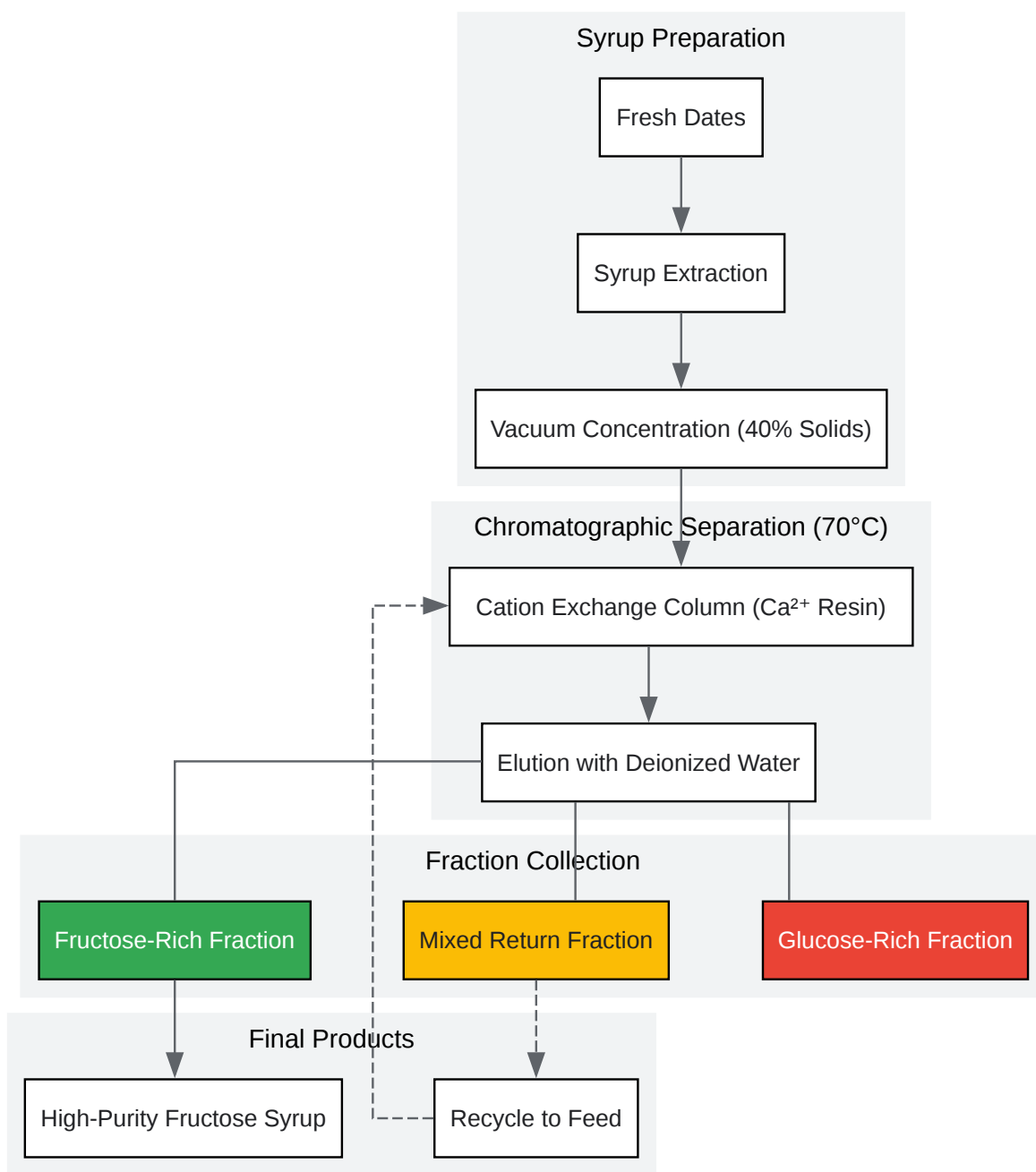
Experimental Protocol: Chromatographic Separation of Fructose from Date Syrup

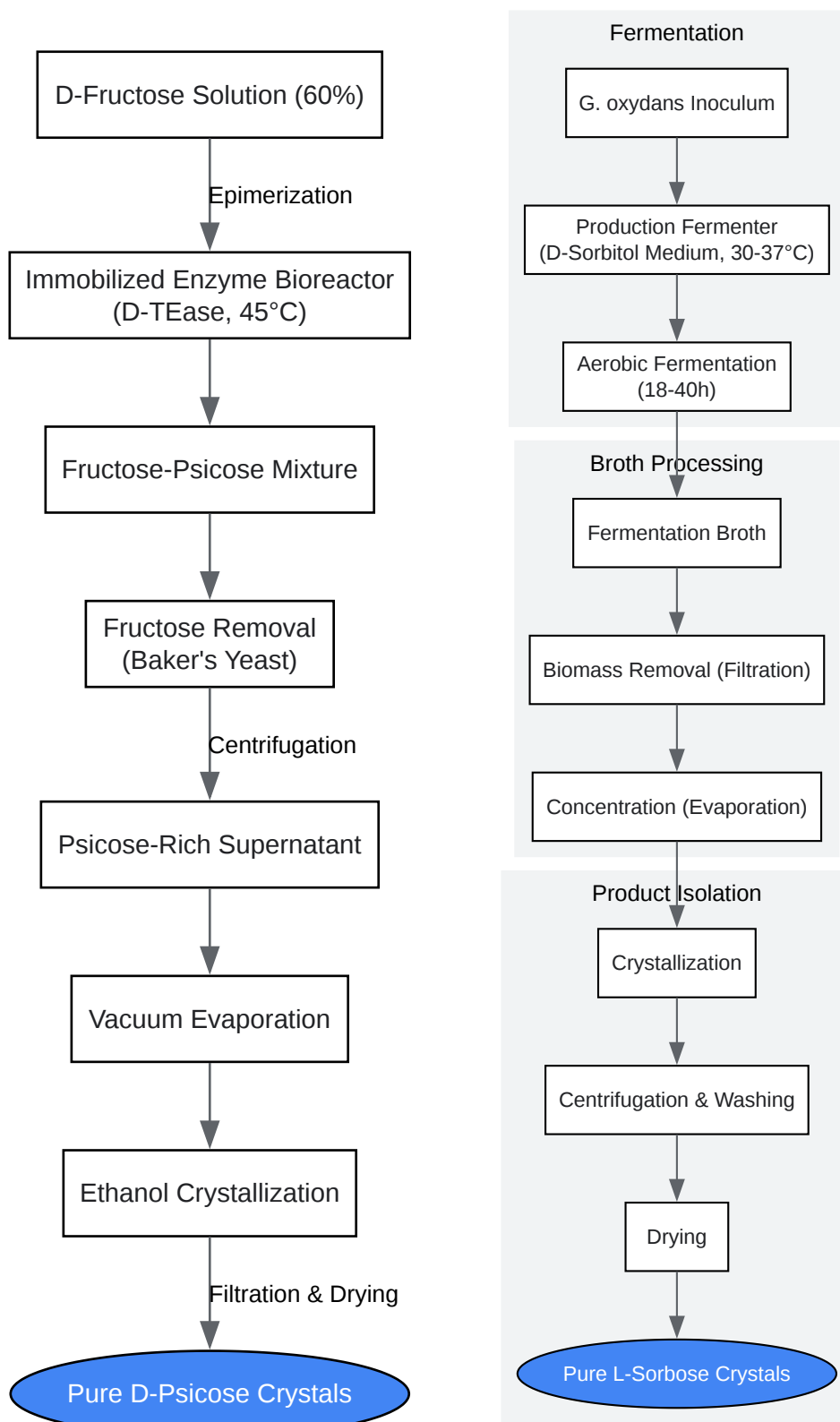
This protocol describes the separation of fructose from a glucose-fructose mixture in date syrup using cation exchange chromatography.[8][9][10]

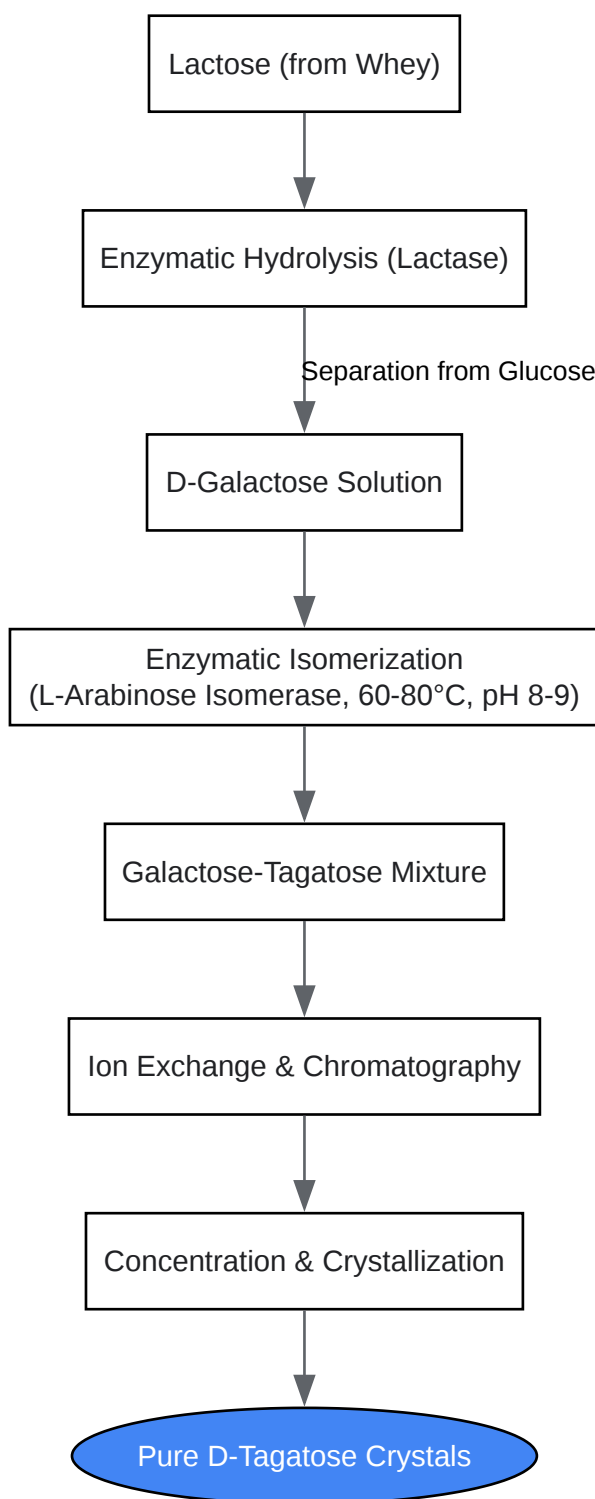
- Syrup Preparation:
 - Extract syrup from fresh dates. Concentrate the extract under vacuum to achieve a final solids concentration of 40% (w/w).[8]
- Chromatographic Column Setup:
 - Column: Jacketed glass column.

- Resin: Dowex polystyrene strong cation exchange gel matrix resin, Ca^{2+} form (e.g., AmberLite™ CR99 Ca, particle size 320 μm).[\[8\]](#)[\[11\]](#)
- Equilibration: Equilibrate the column with deionized water. Maintain the column temperature at 70°C using a water bath.[\[8\]](#)
- Separation Process:
 - Loading: Apply the 40% date syrup solution to the top of the column.
 - Elution: Elute the sugars with deionized water at a constant flow rate of 0.025 bed volumes per minute (BV/min).[\[8\]](#)[\[12\]](#) The glucose is retained less strongly by the Ca^{2+} resin and thus moves faster through the column than fructose.[\[8\]](#)[\[11\]](#)
 - Fraction Collection: Collect fractions sequentially. Monitor the eluent using a polarimeter or a refractive index detector to differentiate between glucose-rich and fructose-rich fractions. [\[8\]](#)[\[10\]](#) Three primary fractions are collected:
 1. A glucose-rich fraction (raffinate).
 2. A mixed "return" fraction containing both glucose and fructose.
 3. A fructose-rich fraction (extract/product).[\[8\]](#)
- Post-Processing:
 - The fructose-rich fraction can be concentrated by evaporation to produce a high-purity fructose syrup.
 - The "return" fraction can be recycled back into the feed stream for the next separation run to improve overall yield.[\[8\]](#)

Visualization: Fructose Isolation Workflow







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